Cas no 21244-11-1 (7-(4-methoxyphenyl)-7-oxoheptanoic Acid)

7-(4-Methoxyphenyl)-7-oxoheptanoic acid is a synthetic organic compound featuring a 7-oxoheptanoic acid backbone substituted with a 4-methoxyphenyl group at the carbonyl position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, fine chemicals, and specialty materials. The methoxy group enhances solubility in organic solvents, facilitating downstream modifications. Its keto-acid functionality allows for versatile transformations, including reductions, condensations, and cyclizations. The compound’s well-defined structure and purity ensure consistent performance in research and industrial applications. Suitable for controlled reactions, it is often employed in the development of bioactive molecules and complex organic frameworks.
7-(4-methoxyphenyl)-7-oxoheptanoic Acid structure
21244-11-1 structure
Product name:7-(4-methoxyphenyl)-7-oxoheptanoic Acid
CAS No:21244-11-1
MF:C14H18O4
Molecular Weight:250.29032
MDL:MFCD01311627
CID:1399804
PubChem ID:11075879

7-(4-methoxyphenyl)-7-oxoheptanoic Acid 化学的及び物理的性質

名前と識別子

    • 7-(4-METHOXYPHENYL)-7-OXOHEPTANOIC ACID
    • 7-(4-methoxy-phenyl)-7-oxo-heptanoic acid
    • 7-keto-7-(4-methoxyphenyl)enanthic acid
    • KB-199772
    • AG-E-55770
    • SureCN3104200
    • CTK4E6192
    • 7-(4-Methoxy-phenyl)-7-oxo-heptansaeure
    • SCHEMBL3104200
    • 21244-11-1
    • 7-(4-methoxyphenyl)-7-oxoheptanoicacid
    • EN300-155851
    • MFCD01311627
    • AKOS016022369
    • G28323
    • DTXSID20454369
    • 7-(4-methoxyphenyl)-7-oxoheptanoic Acid
    • MDL: MFCD01311627
    • インチ: InChI=1S/C14H18O4/c1-18-12-9-7-11(8-10-12)13(15)5-3-2-4-6-14(16)17/h7-10H,2-6H2,1H3,(H,16,17)
    • InChIKey: CEWMUHNHATTXSV-UHFFFAOYSA-N
    • SMILES: COC1=CC=C(C=C1)C(=O)CCCCCC(=O)O

計算された属性

  • 精确分子量: 250.12100
  • 同位素质量: 250.12050905g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 18
  • 回転可能化学結合数: 8
  • 複雑さ: 267
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 63.6Ų

じっけんとくせい

  • PSA: 63.60000
  • LogP: 2.91300

7-(4-methoxyphenyl)-7-oxoheptanoic Acid Security Information

7-(4-methoxyphenyl)-7-oxoheptanoic Acid 税関データ

  • 税関コード:2918990090
  • 税関データ:

    中国税関コード:

    2918990090

    概要:

    2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

7-(4-methoxyphenyl)-7-oxoheptanoic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-155851-0.05g
7-(4-methoxyphenyl)-7-oxoheptanoic acid
21244-11-1 95%
0.05g
$70.0 2023-05-26
TRC
M229413-50mg
7-(4-Methoxyphenyl)-7-oxoheptanoic Acid
21244-11-1
50mg
$ 70.00 2022-06-04
Enamine
EN300-155851-1.0g
7-(4-methoxyphenyl)-7-oxoheptanoic acid
21244-11-1 95%
1g
$303.0 2023-05-26
Enamine
EN300-155851-0.25g
7-(4-methoxyphenyl)-7-oxoheptanoic acid
21244-11-1 95%
0.25g
$150.0 2023-05-26
abcr
AB367113-5g
7-(4-Methoxyphenyl)-7-oxoheptanoic acid, 97%; .
21244-11-1 97%
5g
€2356.60 2025-02-21
abcr
AB367113-2 g
7-(4-Methoxyphenyl)-7-oxoheptanoic acid, 97%; .
21244-11-1 97%
2g
€1047.40 2023-04-26
Fluorochem
207110-2g
7-(4-Methoxyphenyl)-7-oxoheptanoic acid
21244-11-1 97%
2g
£613.00 2022-03-01
Fluorochem
207110-5g
7-(4-Methoxyphenyl)-7-oxoheptanoic acid
21244-11-1 97%
5g
£1447.00 2022-03-01
Enamine
EN300-155851-0.5g
7-(4-methoxyphenyl)-7-oxoheptanoic acid
21244-11-1 95%
0.5g
$236.0 2023-05-26
Enamine
EN300-155851-2.5g
7-(4-methoxyphenyl)-7-oxoheptanoic acid
21244-11-1 95%
2.5g
$658.0 2023-05-26

7-(4-methoxyphenyl)-7-oxoheptanoic Acid 関連文献

7-(4-methoxyphenyl)-7-oxoheptanoic Acidに関する追加情報

Introduction to 7-(4-methoxyphenyl)-7-oxoheptanoic Acid (CAS No. 21244-11-1)

7-(4-methoxyphenyl)-7-oxoheptanoic Acid, identified by its Chemical Abstracts Service (CAS) number 21244-11-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of α-keto acids, characterized by the presence of a carbonyl group adjacent to a carboxylic acid moiety, which makes it a versatile intermediate in the synthesis of various pharmacologically active molecules.

The structural motif of 7-(4-methoxyphenyl)-7-oxoheptanoic Acid consists of a heptanoic acid backbone modified at the seventh carbon with an oxo group, while the fourth carbon of the phenyl ring is substituted with a methoxy group. This unique arrangement imparts distinct electronic and steric properties, making it a valuable building block in medicinal chemistry. The presence of both aromatic and aliphatic functional groups allows for diverse chemical modifications, enabling its incorporation into complex molecular architectures.

In recent years, there has been growing interest in α-keto acids due to their role as key precursors in the synthesis of heterocyclic compounds, which are prevalent in many drugs and natural products. The 4-methoxyphenyl substituent in this compound enhances its reactivity, particularly in condensation reactions such as the Claisen-Schmidt condensation, which is widely used to form enones and other functionalized cyclic structures. These intermediates are crucial in the development of bioactive molecules with potential therapeutic applications.

One of the most compelling aspects of 7-(4-methoxyphenyl)-7-oxoheptanoic Acid is its utility in the synthesis of non-peptide inhibitors, which have emerged as an important class of drugs due to their improved pharmacokinetic properties compared to their peptide counterparts. The oxo group at the seventh carbon serves as a reactive site for nucleophilic addition reactions, allowing for further derivatization into more complex scaffolds. This property has been exploited in the development of inhibitors targeting enzymes such as kinases and proteases, which play critical roles in various disease pathways.

Recent studies have highlighted the potential of 7-(4-methoxyphenyl)-7-oxoheptanoic Acid in the synthesis of novel antimicrobial agents. The combination of an aromatic ring and an aliphatic chain with a keto group provides a scaffold that can interact with biological targets in unique ways. For instance, derivatives of this compound have shown promise in inhibiting bacterial enzymes involved in metabolic pathways essential for bacterial survival. This aligns with the broader trend toward developing antibiotics that target essential bacterial processes while minimizing toxicity to human cells.

The pharmaceutical industry has also explored the use of 7-(4-methoxyphenyl)-7-oxoheptanoic Acid as a precursor for neuroactive compounds. The phenolic moiety and the keto group can be leveraged to design molecules that interact with neurotransmitter receptors or enzymes involved in neurodegenerative diseases. Preliminary research suggests that certain derivatives may exhibit properties relevant to treating conditions such as Alzheimer's disease or Parkinson's disease by modulating key signaling pathways.

From a synthetic chemistry perspective, 7-(4-methoxyphenyl)-7-oxoheptanoic Acid exemplifies the importance of functional group interplay in designing versatile intermediates. The methoxy group on the phenyl ring influences electronic distribution, affecting reactivity patterns, while the oxo and carboxylic acid groups provide multiple sites for further functionalization. This balance makes it an attractive candidate for multi-step synthetic routes leading to complex drug candidates.

The demand for high-quality intermediates like 7-(4-methoxyphenyl)-7-oxoheptanoic Acid continues to grow alongside advancements in drug discovery technologies. Its synthesis typically involves multi-step organic transformations starting from readily available precursors such as 4-methoxybenzaldehyde and heptanoic acid derivatives. Optimizing these synthetic routes for scalability and purity is crucial for industrial applications where consistency and reproducibility are paramount.

In conclusion, 7-(4-methoxyphenyl)-7-oxoheptanoic Acid (CAS No. 21244-11-1) represents a significant asset in modern pharmaceutical research due to its structural versatility and reactivity. Its role as an intermediate in synthesizing bioactive molecules underscores its importance across multiple therapeutic areas. As research progresses, further exploration into its derivatives and applications will likely uncover new opportunities for developing innovative treatments.

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